molecular formula C18H16N4O2 B7573450 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No. B7573450
M. Wt: 320.3 g/mol
InChI Key: NCQRZYRJSLOVRD-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamide derivatives and has been shown to exhibit promising biological activities.

Scientific Research Applications

5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 4 (PDE4), Janus kinase 2 (JAK2), and histone deacetylases (HDACs). These enzymes and receptors are known to play a crucial role in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and receptors. For instance, this compound has been shown to inhibit PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). Similarly, 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide inhibits JAK2 by binding to its active site and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide are dependent on the specific enzyme or receptor that is being inhibited. For instance, the inhibition of PDE4 by this compound leads to an increase in cAMP levels, which can result in anti-inflammatory and anti-tumor effects. Similarly, the inhibition of JAK2 by 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can lead to a reduction in cytokine signaling and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been shown to exhibit high selectivity and potency, making it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the research and development of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structure-activity relationship of this compound to identify more potent and selective inhibitors of various enzymes and receptors. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is another potential direction for future research.

Synthesis Methods

The synthesis of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound involves the reaction of 4-bromo-2-fluoropyridine with 3-aminophenol in the presence of a base. The resulting product is then reacted with cyclopropyl isocyanate to yield the desired compound.

properties

IUPAC Name

5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(15-10-14(21-22-15)12-6-7-12)20-16-11-19-9-8-17(16)24-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQRZYRJSLOVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NC3=C(C=CN=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide

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